![molecular formula C17H16S B14405098 9-[(Propan-2-yl)sulfanyl]anthracene CAS No. 86129-61-5](/img/structure/B14405098.png)
9-[(Propan-2-yl)sulfanyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Propan-2-yl)sulfanyl]anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a propan-2-yl sulfanyl group at the 9th position of the anthracene structure modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Propan-2-yl)sulfanyl]anthracene typically involves the introduction of the propan-2-yl sulfanyl group to the anthracene core. One common method is through the use of a nucleophilic substitution reaction where a suitable anthracene derivative reacts with a propan-2-yl sulfanyl reagent under controlled conditions. The reaction may require a catalyst and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9-[(Propan-2-yl)sulfanyl]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene core, particularly at positions 1 and 2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-[(Propan-2-yl)sulfanyl]anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9-[(Propan-2-yl)sulfanyl]anthracene depends on its interaction with molecular targets. The compound can interact with various enzymes or receptors, leading to changes in cellular processes. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
Compared to other anthracene derivatives, 9-[(Propan-2-yl)sulfanyl]anthracene is unique due to the presence of the propan-2-yl sulfanyl group. This group imparts distinct chemical properties, such as increased reactivity in redox reactions and potential biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Propiedades
Número CAS |
86129-61-5 |
|---|---|
Fórmula molecular |
C17H16S |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
9-propan-2-ylsulfanylanthracene |
InChI |
InChI=1S/C17H16S/c1-12(2)18-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
Clave InChI |
FHBHNTMBUJWSSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


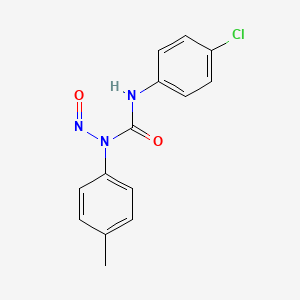
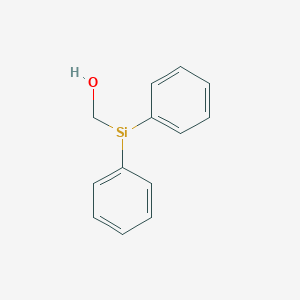
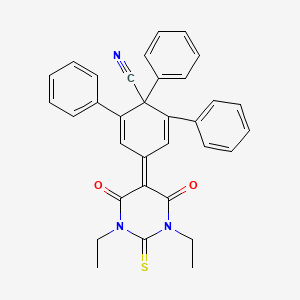

![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
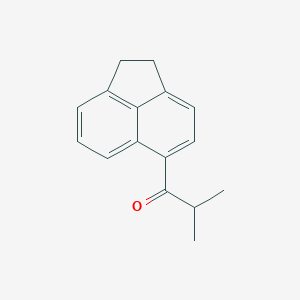
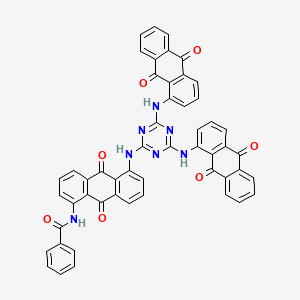

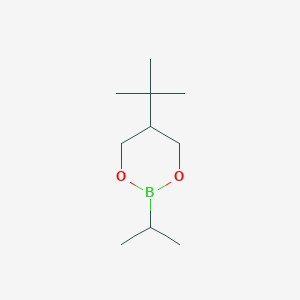
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
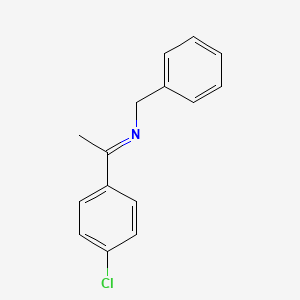
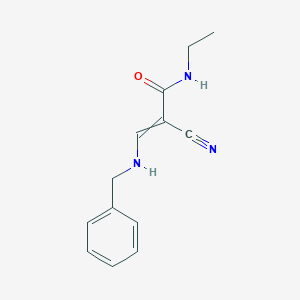

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
